Empagliflozin

Catalog No.
S548751
CAS No.
864070-44-0
M.F
C23H27ClO7
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Empagliflozin

CAS Number

864070-44-0

Product Name

Empagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N

SMILES

Array

solubility

Soluble in DMSO (50mg/mL)

Synonyms

1-chloro-4-(glucopyranos-1-yl)-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene, BI 10773, BI-10773, BI10773, empagliflozin, Jardiance

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

The exact mass of the compound Empagliflozin is 450.14453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of tetrahydrofuryl ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Empagliflozin (CAS: 864070-44-0) is a highly potent, orally active, and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely utilized in metabolic, cardiovascular, and renal disease research. From a procurement and material handling perspective, Empagliflozin is typically supplied as a stable, non-hygroscopic crystalline free base with a molecular weight of 450.91 g/mol[1]. It exhibits an IC50 of approximately 3.1 nM for human SGLT2, driving pronounced urinary glucose excretion by blocking glucose reabsorption in the proximal tubule [2]. Its robust solid-state stability and exceptional target selectivity make it a benchmark active pharmaceutical ingredient (API) for in vitro receptor assays, in vivo pharmacokinetic modeling, and advanced formulation development.

Substituting Empagliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin or Dapagliflozin introduces critical variables in both assay precision and material handling. Biologically, Canagliflozin possesses a relatively low SGLT2/SGLT1 selectivity ratio (~250-fold), leading to off-target SGLT1 inhibition in the intestine and heart, which confounds isolated metabolic and cardiovascular data [1]. Chemically, Dapagliflozin in its free base form is highly hygroscopic and exhibits poor solid-state stability, necessitating procurement as a propanediol monohydrate solvate or a complex cocrystal to prevent degradation [2]. Empagliflozin bypasses these limitations by offering >2500-fold SGLT2 selectivity and a naturally non-hygroscopic crystalline structure, ensuring clean pharmacological profiles and reproducible batch-to-batch formulation without specialized moisture-controlled environments.

Superior SGLT2 vs. SGLT1 Selectivity

Empagliflozin demonstrates the highest selectivity for SGLT2 over SGLT1 among its class, with an IC50 of ~3.1 nM for SGLT2 and >2500-fold selectivity over SGLT1. In contrast, Dapagliflozin exhibits ~1200-fold selectivity, and Canagliflozin shows only ~250-fold selectivity, leading to unintended SGLT1-mediated effects at higher doses [1].

Evidence DimensionSGLT2 vs SGLT1 Selectivity Ratio
Target Compound DataEmpagliflozin: ~2700-fold selectivity
Comparator Or BaselineDapagliflozin (~1200-fold); Canagliflozin (~260-fold)
Quantified DifferenceEmpagliflozin is over 2x more selective than Dapagliflozin and 10x more selective than Canagliflozin.
ConditionsIn vitro radioligand binding and cellular uptake assays

Procuring Empagliflozin prevents off-target intestinal and cardiac SGLT1 cross-reactivity, ensuring high-fidelity data in precision metabolic screening.

Solid-State Stability and API Hygroscopicity

Unlike Dapagliflozin, which is highly hygroscopic and requires complexation into solvates (e.g., propanediol monohydrate) to achieve manufacturability [1], Empagliflozin crystallizes as a non-solvated, non-hydrated free base that is inherently non-hygroscopic[2]. This structural stability prevents moisture-induced degradation or weight fluctuations during open-bench handling.

Evidence DimensionAPI Hygroscopicity and Form Requirement
Target Compound DataEmpagliflozin: Stable, non-hygroscopic crystalline free base
Comparator Or BaselineDapagliflozin: Highly hygroscopic; requires solvate/cocrystal forms
Quantified DifferenceEmpagliflozin eliminates the need for solvate stabilization and specialized humidity controls during formulation.
ConditionsSolid-state API characterization under standard and accelerated storage conditions (40°C / 75% RH)

Allows for direct, reproducible weighing and formulation of the free base without the stoichiometric complexities of solvates or cocrystals.

Sustained Target Engagement via Slow Off-Rate Kinetics

Empagliflozin exhibits a distinct kinetic profile characterized by a slow dissociation rate from the SGLT2 transporter, with a binding half-life of approximately 59 minutes [1]. This slow off-rate enables sustained urinary glucose excretion (UGE) long after plasma concentrations have diminished, differentiating its pharmacodynamic duration from inhibitors with faster dissociation kinetics.

Evidence DimensionReceptor Binding Half-Life (Dissociation)
Target Compound DataEmpagliflozin: ~59 minutes
Comparator Or BaselineStandard rapid-equilibrium competitive inhibitors
Quantified DifferenceExtended residence time maintains target blockade despite rapidly declining systemic plasma levels.
ConditionsKinetic radioligand binding studies using human SGLT2-transfected cell membranes

Crucial for in vivo researchers requiring a prolonged pharmacodynamic effect (sustained UGE) from a single daily dose without continuous infusion.

Precision In Vitro SGLT2 Screening Assays

Due to its >2500-fold selectivity for SGLT2 over SGLT1, Empagliflozin is the preferred reference standard for high-throughput screening and competitive binding assays. It ensures that observed metabolic or transport changes are strictly SGLT2-mediated, avoiding the SGLT1 cross-reactivity that confounds assays using Canagliflozin [1].

Solid-State Formulation and Excipient Compatibility Studies

Empagliflozin's non-hygroscopic, crystalline free base nature makes it an ideal candidate for solid-state chemistry research, including the development of immediate-release oral dosage forms. Unlike Dapagliflozin, it can be processed and blended with standard excipients under ambient conditions without the risk of moisture-induced polymorphic phase transitions [2].

Longitudinal In Vivo Cardiovascular and Renal Modeling

Leveraging its slow receptor dissociation kinetics (59-minute binding half-life), Empagliflozin provides sustained urinary glucose excretion and hemodynamic modulation. This makes it the optimal pharmacological tool for chronic in vivo studies modeling heart failure (HFrEF/HFpEF) and diabetic nephropathy, where stable, long-term target engagement is required [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

450.1445309 Da

Monoisotopic Mass

450.1445309 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDC1R2M35U

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Empagliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in patients aged 10 years and older with type 2 diabetes. It is used either alone or in combination with [metformin] or [linagliptin]. It is also indicated to reduce the risk of cardiovascular death in adult patients with both type 2 diabetes mellitus and established cardiovascular disease, either alone or as a combination product with metformin. An extended-release combination product containing empagliflozin, metformin, and linagliptin was approved by the FDA in January 2020 for the improvement of glycemic control in adults with type 2 diabetes mellitus when used adjunctively with diet and exercise. Empagliflozin is also approved to reduce the risk of cardiovascular mortality and hospitalization due to heart failure in adult patients with heart failure, either alone or in combination with metformin. It is also indicated in adults to reduce the risk of sustained decline in eGFR, end-stage kidney disease, cardiovascular death, and hospitalization in adults with chronic kidney disease at risk of progression. Empagliflozin is not approved for use in patients with type 1 diabetes.
Type 2 diabetes mellitusJardiance is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered in addition to other medicinal products for the treatment of diabetesFor study results with respect to combinations of therapies, effects on glycaemic control, and cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. of the annex. Heart failureJardiance is indicated in adults for the treatment of symptomatic chronic heart failure.  Chronic kidney diseaseJardiance is indicated in adults for the treatment of chronic kidney disease. Â
Treatment of type II diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type I diabetes mellitus
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure
Empagliflozin is an antidiabetic agent used in adult patients with type 2 diabetes mellitus. It was FDA-approved in 2014. Empagliflozin can be used as a single agent or as a combination agent with other antidiabetic products. Combination products include empagliflozin and linagliptin and empagliflozin in combination with metformin. These newer agents can be more expensive for patients, thus impeding the clinician's ability to prescribe them based on patient financial considerations. However, the American Diabetes Association (ADA) is calling for agents with proven mortality reduction for use as second-line therapy after metformin. Such agents include empagliflozin and liraglutide. The primary treatment for diabetes is lifestyle management and exercise, followed by metformin use. Per Standards of Medical Care in Diabetes, if the A1c is greater than 9%, then combination therapy with metformin is recommended. In 2016, the FDA (United States Food and Drug Administration) approved a new indication for empagliflozin, which was to reduce the risk of cardiovascular death in adult patients with type 2 diabetes and cardiovascular disease. Empagliflozin has been shown to reduce hospitalizations for heart failure and death from cardiovascular causes. Patients are at an increased risk of cardiovascular mortality with type 2 diabetes, so prescribers should be made aware of the benefits of empagliflozin. In a nutshell, empagliflozin may be effective in the following settings.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sodium-Glucose Cotransporter 2 Inhibitors; SGLT2 Inhibitors

Pharmacology

Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine.[L13688] It has a relatively long duration of action requiring only once-daily dosing. Patients should be monitored closely for signs and symptoms of ketoacidosis regardless of blood glucose level as empagliflozin may precipitate diabetic ketoacidosis in the absence of hyperglycemia.[L13688] As its mechanism of action is contingent on the renal excretion of glucose, empagliflozin may be held in cases of acute kidney injury and/or discontinued in patients who develop chronic renal disease. The overexcretion of glucose creates a sugar-rich urogenital environment which increases the risk of urogenital infections - including urosepsis, pyelonephritis, mycotic infections, and even Fournier's gangrene - in both male and female patients - monitor closely for signs and symptoms of developing infection.[L13688]
Empagliflozin is an orally available competitive inhibitor of sodium-glucose co-transporter 2 (SGLT2; SLC5A2) with antihyperglycemic activity. Upon oral administration, empagliflozin selectively and potently inhibits SGLT2 in the kidneys, thereby suppressing the reabsorption of glucose in the proximal tubule. Inhibition of SGLT2 increases urinary glucose excretion by the kidneys, resulting in a reduction of plasma glucose levels in an insulin-independent manner. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BK03
A10BD20
A10BD19
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK03 - Empagliflozin

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard

Health Hazard

Other CAS

864070-44-0

Absorption Distribution and Excretion

Following oral administration, peak plasma concentrations are reached in approximately 1.5 hours (Tmax). At steady-state, plasma AUC and Cmax were 1870 nmol·h/L and 259 nmol/L, respectively, following therapy with empagliflozin 10mg daily and 4740 nmol·h/L and 687 nmol/L, respectively, following therapy with empagliflozin 25mg daily. Administration with food does not significantly affect the absorption of empagliflozin.
After oral administration of radiolabeled empagliflozin approximately 41.2% of the administered dose was found eliminated in feces and 54.4% eliminated in urine. The majority of radioactivity in the feces was due to unchanged parent drug while approximately half of the radioactivity in urine was due to unchanged parent drug.
The estimated apparent steady-state volume of distribution is 73.8 L.
Apparent oral clearance was found to be 10.6 L/h based on a population pharmacokinetic analysis.

Metabolism Metabolites

Empagliflozin undergoes minimal metabolism. It is primarily metabolized via glucuronidation by 5'-diphospho-glucuronosyltransferases 2B7, 1A3, 1A8, and 1A9 to yield three glucuronide metabolites: 2-O-, 3-O-, and 6-O-glucuronide. No metabolite represented more than 10% of total drug-related material.

Wikipedia

Empagliflozin

FDA Medication Guides

JARDIANCE
EMPAGLIFLOZIN
TABLET;ORAL
BOEHRINGER INGELHEIM
09/21/2023

Biological Half Life

The apparent terminal elimination half-life was found to be 12.4 h based on population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Heise T, Mattheus M, Woerle HJ, Broedl UC, Macha S. Assessing Pharmacokinetic Interactions Between the Sodium Glucose Cotransporter 2 Inhibitor Empagliflozin and Hydrochlorothiazide or Torasemide in Patients With Type 2 Diabetes Mellitus: A Randomized, Open-Label, Crossover Study. Clin Ther. 2015 Jan 27. pii: S0149-2918(14)00879-0. doi: 10.1016/j.clinthera.2014.12.018. [Epub ahead of print] PubMed PMID: 25636696.
2: Nishimura R, Tanaka Y, Koiwai K, Inoue K, Hach T, Salsali A, Lund SS, Broedl UC. Effect of empagliflozin monotherapy on postprandial glucose and 24-hour glucose variability in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, 4-week study. Cardiovasc Diabetol. 2015 Jan 30;14(1):11. [Epub ahead of print] PubMed PMID: 25633683.
3: Lewin A, DeFronzo RA, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Initial Combination of Empagliflozin and Linagliptin in Subjects With Type 2 Diabetes. Diabetes Care. 2015 Jan 29. pii: dc142365. [Epub ahead of print] PubMed PMID: 25633662.
4: Kvapil M. [Empagliflozin: another of silent revolutioners]. Vnitr Lek. 2014 Nov;60(11):924-5. Czech. PubMed PMID: 25612346.
5: Ojima A, Matsui T, Nishino Y, Nakamura N, Yamagishi S. Empagliflozin, an Inhibitor of Sodium-Glucose Cotransporter 2 Exerts Anti-Inflammatory and Antifibrotic Effects on Experimental Diabetic Nephropathy Partly by Suppressing AGEs-Receptor Axis. Horm Metab Res. 2015 Jan 22. [Epub ahead of print] PubMed PMID: 25611208.
6: Rušavý Z. [New SGLT2 inhibitor empagliflozin: modern and safe treatment of diabetes]. Vnitr Lek. 2014 Nov;60(11):926-7, 929-30. Czech. PubMed PMID: 25600037.
7: DeFronzo RA, Lewin A, Patel S, Liu D, Kaste R, Woerle HJ, Broedl UC. Combination of Empagliflozin and Linagliptin as Second-Line Therapy in Subjects With Type 2 Diabetes Inadequately Controlled on Metformin. Diabetes Care. 2015 Jan 12. pii: dc142364. [Epub ahead of print] PubMed PMID: 25583754.
8: Chen LZ, Jungnik A, Mao Y, Philip E, Sharp D, Unseld A, Seman L, Woerle HJ, Macha S. Biotransformation and mass balance of the SGLT2 inhibitor empagliflozin in healthy volunteers. Xenobiotica. 2014 Dec 30:1-10. [Epub ahead of print] PubMed PMID: 25547626.
9: Taub ME, Ludwig-Schwellinger E, Ishiguro N, Kishimoto W, Yu H, Wagner K, Tweedie D. Sex-, Species-, and Tissue-Specific Metabolism of Empagliflozin in Male Mouse Kidney Forms an Unstable Hemiacetal Metabolite (M466/2) That Degrades to 4-Hydroxycrotonaldehyde, a Reactive and Cytotoxic Species. Chem Res Toxicol. 2015 Jan 5. [Epub ahead of print] PubMed PMID: 25489797.
10: Scott LJ. Erratum to: Empagliflozin: A Review of Its Use in Patients with Type 2 Diabetes Mellitus. Drugs. 2015 Jan;75(1):141. doi: 10.1007/s40265-014-0336-z. PubMed PMID: 25428712.

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